1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate
Description
Properties
CAS No. |
71648-36-7 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C18H24O2/c1-14-9-11-16(12-10-14)18(2,3)20-17(19)13-15-7-5-4-6-8-15/h4-9,16H,10-13H2,1-3H3 |
InChI Key |
DIRWDZLUWISLGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)OC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate typically involves the esterification of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethanol with phenylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the phenylacetate group, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate has a wide range of scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the formulation of fragrances, flavors, and other consumer products due to its pleasant aroma and stability.
Mechanism of Action
The mechanism by which 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate
- Synonyms: Terpinyl isobutyrate, p-Menth-1-en-8-yl isobutyrate .
- CAS Number : 7774-65-4 .
- Molecular Formula : C₁₄H₂₄O₂ .
- Molecular Weight : 224.38 g/mol .
Structural Features :
The compound contains a cyclohexenyl moiety substituted with a methyl group and an isobutyrate ester group. This structure contributes to its stability and flavor-enhancing properties.
Comparison with Structurally and Functionally Similar Compounds
Ethyl Phenylacetate
Chemical Identity :
Functional Comparison :
Methyl 2-Hydroxyacetate
Chemical Identity :
Functional Comparison :
Key Difference: Methyl 2-hydroxyacetate lacks the cyclohexenyl group and is primarily used in non-food applications, unlike Terpinyl isobutyrate .
2-Phenylethyl 2-Phenylacetate
Chemical Identity :
- IUPAC Name : 2-Phenylethyl 2-phenylacetate
- CAS Number: Not explicitly provided .
Functional Comparison :
| Property | Terpinyl Isobutyrate | 2-Phenylethyl 2-Phenylacetate |
|---|---|---|
| Aroma Profile | Honey-like | Likely floral/fruity (structural analogy) |
| Molecular Weight | 224.38 g/mol | Higher (exact value unreported) |
Key Difference : The additional phenyl group in 2-phenylethyl 2-phenylacetate may enhance its persistence in fragrances but limits its use in food compared to Terpinyl isobutyrate .
Research Findings and Trends
- Flavor Stability : Ethyl phenylacetate’s OAV decreases during yeast fermentation, suggesting sensitivity to metabolic activity . In contrast, Terpinyl isobutyrate’s complex structure may confer greater stability in processed foods.
- Thermal Degradation : Terpinyl isobutyrate emits irritants upon decomposition, necessitating careful handling in industrial settings .
Biological Activity
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate (CAS 71648-36-7) is a chemical compound that has garnered interest due to its potential biological activities. This compound belongs to the class of specialty chemicals and is characterized by its unique molecular structure, which includes cyclohexene and phenylacetate moieties. Understanding its biological activity is crucial for applications in pharmaceuticals and agrochemicals.
- Molecular Formula : CHO
- Molecular Weight : 272.38 g/mol
- EINECS Number : 275-765-9
Biological Activity Overview
The biological activity of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate can be categorized into several key areas:
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogenic microorganisms. Studies have demonstrated that compounds with similar structural features often possess significant antibacterial and antifungal properties, suggesting that 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate may also have similar effects.
2. Antioxidant Activity
The presence of phenolic structures in its composition suggests potential antioxidant properties. Antioxidants are vital for neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
3. Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts, such as in the management of metabolic disorders or cancer treatment. The exact mechanisms of action require further elucidation through detailed biochemical studies.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate.
Case Study 1: Antimicrobial Activity
A study published in Microbial Lipases highlighted the efficacy of similar esters in inhibiting bacterial growth. The results indicated that structural components significantly influenced antimicrobial potency, suggesting that 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate could exhibit comparable effects due to its structural analogies .
Case Study 2: Antioxidant Properties
Research on related compounds showed promising antioxidant activities, with some derivatives demonstrating significant radical scavenging abilities. This aligns with findings from studies on essential oils containing similar chemical structures, which often reveal high antioxidant capacities .
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Enzyme Inhibition |
|---|---|---|---|
| 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate | Potentially significant | High (based on structural analogs) | Possible |
| Related Compound A | Confirmed | Moderate | Confirmed |
| Related Compound B | Confirmed | High | Uncertain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
